An In-depth Technical Guide to 3-Vinylpyridin-2-amine: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to 3-Vinylpyridin-2-amine: Properties, Synthesis, and Applications in Drug Discovery
Abstract
3-Vinylpyridin-2-amine is a versatile heterocyclic building block that has garnered significant interest within the medicinal chemistry and drug development sectors. Its unique structural arrangement, featuring a vinyl group ortho to an amino group on a pyridine scaffold, provides a rich platform for chemical modification and the synthesis of complex molecular architectures. This guide offers a comprehensive technical overview of 3-Vinylpyridin-2-amine, detailing its chemical and physical properties, robust synthetic protocols, and key applications as a pharmacophore in the development of novel therapeutic agents. The content herein is curated for researchers, scientists, and drug development professionals, providing both foundational knowledge and actionable experimental insights.
Introduction
The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its ability to engage in various biological interactions, coupled with its synthetic tractability, makes it a cornerstone of modern drug discovery.[3][4] The introduction of a vinyl group at the 3-position, as seen in 3-Vinylpyridin-2-amine, further enhances its utility by providing a reactive handle for a multitude of chemical transformations. This guide will explore the intrinsic properties of this compound and elucidate its role as a strategic starting material for creating diverse chemical libraries aimed at various biological targets.
Chemical Structure and Physicochemical Properties
The unique arrangement of the amino and vinyl functional groups on the pyridine ring governs the chemical behavior and physical properties of 3-Vinylpyridin-2-amine. The electron-donating amino group and the electron-withdrawing vinyl group create a distinct electronic profile that influences its reactivity and interactions.
Structural Analysis
The structure of 3-Vinylpyridin-2-amine is characterized by a pyridine ring substituted at the C2 and C3 positions with an amino and a vinyl group, respectively. This arrangement allows for potential intramolecular interactions and dictates its reactivity in various chemical transformations.
Caption: Chemical structure of 3-Vinylpyridin-2-amine.
Physicochemical Data
A summary of the key physicochemical properties of 3-Vinylpyridin-2-amine is presented in the table below. These properties are crucial for designing experimental conditions, including solvent selection and purification methods.
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂ | - |
| Molecular Weight | 120.15 g/mol | - |
| Appearance | Off-white to yellow solid | - |
| Melting Point | 68-72 °C | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in methanol, chloroform, ethyl acetate | - |
| CAS Number | 85984-03-6 | - |
Spectroscopic Characterization
The identity and purity of 3-Vinylpyridin-2-amine are routinely confirmed using standard spectroscopic techniques.
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides characteristic signals for the aromatic, vinyl, and amine protons. The vinyl protons typically appear as a set of doublet of doublets, while the aromatic protons show distinct coupling patterns indicative of the substitution on the pyridine ring. The amine protons usually appear as a broad singlet.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule, with chemical shifts characteristic of aromatic, vinyl, and amine-substituted carbons.
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Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The molecular ion peak (M+) would be expected at m/z = 120.15.
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Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C=C stretching of the vinyl group and the aromatic ring (around 1600-1650 cm⁻¹), and C-N stretching (around 1250-1350 cm⁻¹).
Synthesis and Reactivity
The synthesis of 3-Vinylpyridin-2-amine can be achieved through various synthetic routes, often involving the introduction of the vinyl group onto a pre-existing 2-aminopyridine scaffold.
Synthetic Strategies: The Suzuki-Miyaura Cross-Coupling Approach
A highly effective and widely adopted method for the synthesis of 3-Vinylpyridin-2-amine is the Suzuki-Miyaura cross-coupling reaction.[5][6][7] This palladium-catalyzed reaction offers high functional group tolerance and generally proceeds with good to excellent yields.
The causality behind this choice of reaction lies in its robustness and versatility. The use of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, is critical for facilitating the catalytic cycle which involves oxidative addition, transmetalation, and reductive elimination. The choice of base, such as sodium carbonate or potassium phosphate, is crucial for activating the boronic acid species for efficient transmetalation.
Caption: Workflow for the synthesis of 3-Vinylpyridin-2-amine via Suzuki-Miyaura coupling.
Reactivity Profile
The reactivity of 3-Vinylpyridin-2-amine is dominated by the amino and vinyl functional groups.
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Amino Group: The primary amine at the C2 position can act as a nucleophile and can be readily acylated, alkylated, or used in the formation of various heterocyclic rings.[8]
-
Vinyl Group: The vinyl group is susceptible to a variety of transformations, including polymerization, hydrogenation, oxidation, and participation in cycloaddition reactions. This provides a handle for further molecular elaboration.
-
Pyridine Ring: The pyridine nitrogen can be protonated or alkylated, and the ring itself can undergo electrophilic or nucleophilic aromatic substitution, depending on the reaction conditions and the nature of the other substituents.
Applications in Drug Development
The 3-Vinylpyridin-2-amine scaffold is a valuable building block in the design and synthesis of novel drug candidates. Its structural features allow it to be incorporated into molecules targeting a wide range of biological systems.
Kinase Inhibitors
The 2-aminopyridine core is a well-established hinge-binding motif in many kinase inhibitors. The vinyl group at the C3 position can be utilized to introduce additional functionalities that can interact with other regions of the ATP-binding pocket, thereby enhancing potency and selectivity.
G-Protein Coupled Receptor (GPCR) Modulators
Derivatives of 3-Vinylpyridin-2-amine have been explored as modulators of various GPCRs. The ability to easily modify both the amino and vinyl groups allows for the fine-tuning of structure-activity relationships (SAR) to achieve desired pharmacological profiles.
Other Therapeutic Areas
The versatility of this scaffold has led to its investigation in other therapeutic areas, including but not limited to, antivirals, antibacterials, and agents targeting central nervous system (CNS) disorders.[3]
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis and characterization of 3-Vinylpyridin-2-amine. These protocols are designed to be self-validating, with integrated steps for purification and analysis to ensure the integrity of the final product.
Synthesis of 3-Vinylpyridin-2-amine via Suzuki-Miyaura Coupling
Materials:
-
2-Amino-3-bromopyridine
-
Vinylboronic acid pinacol ester
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask, add 2-amino-3-bromopyridine (1.0 eq), vinylboronic acid pinacol ester (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 3-Vinylpyridin-2-amine as a solid.
Characterization
¹H NMR Spectroscopy:
-
Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Analyze the spectrum for the characteristic signals of the aromatic, vinyl, and amine protons, and confirm the expected coupling patterns and integration values.
Mass Spectrometry:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution into an electrospray ionization (ESI) mass spectrometer.
-
Acquire the mass spectrum in positive ion mode and confirm the presence of the molecular ion peak corresponding to the calculated mass of 3-Vinylpyridin-2-amine.
Conclusion
3-Vinylpyridin-2-amine is a highly valuable and versatile building block in the field of drug discovery and development. Its unique combination of a 2-aminopyridine core and a reactive vinyl group provides medicinal chemists with a powerful tool for the synthesis of diverse and complex molecules. The robust synthetic methods, particularly the Suzuki-Miyaura cross-coupling, allow for its efficient preparation, while its rich reactivity profile opens up a multitude of possibilities for further chemical modification. As the demand for novel therapeutic agents continues to grow, the importance of strategic building blocks like 3-Vinylpyridin-2-amine in the drug discovery pipeline is undeniable.
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